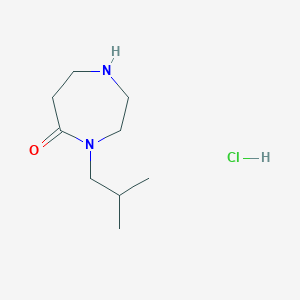

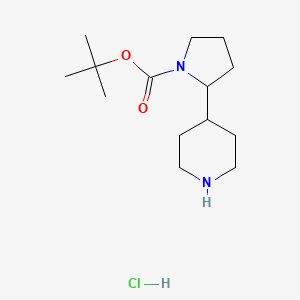

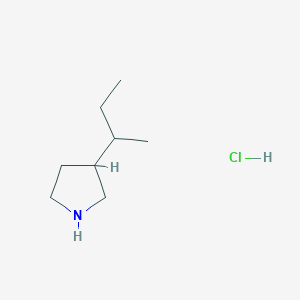

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid

Übersicht

Beschreibung

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. It’s a core framework in a huge library of heterocyclic compounds that have promising agrochemical, fluorescent, and biological properties . The specific compound you’re asking about, “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid”, is a derivative of pyrazole. It’s likely to have similar properties to other pyrazole derivatives, which are often used in various scientific research, including drug development and the synthesis of novel compounds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid” would depend on its specific molecular structure. Pyrazole derivatives are generally soluble in polar solvents and exhibit both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of pyrazole derivatives, including structures similar to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, demonstrates regiospecific reactions and complex molecular interactions. These syntheses highlight the importance of single-crystal X-ray analysis for unambiguous structure determination, with compounds exhibiting significant hydrogen bonding and unique crystalline structures (Kumarasinghe et al., 2009).

Catalytic Asymmetric Arylation

- Research on the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates showcases the potential of pyrazole derivatives in catalysis, leading to high yields and enantioselectivities. This method was applied to synthesize agonists for GPR40, a G-protein-coupled receptor, demonstrating the compound's potential in therapeutic applications (Gopula et al., 2015).

Novel Synthetic Methods

- Innovations in synthetic chemistry have led to the development of efficient methods for preparing pyrazole-1H-4-yl-acrylic acids and their conversion to propanoic acids, highlighting the versatility of pyrazole derivatives in organic synthesis (Deepa et al., 2012).

Biological Activity and Therapeutic Potential

- Certain pyrazole derivatives have shown sedative, local anesthetic, and platelet antiaggregating activities in preclinical studies. These findings suggest the potential therapeutic applications of pyrazole compounds in treating various conditions (Bondavalli et al., 1990).

Material Science Applications

- Pyrazole derivatives have also been explored in material science, such as in the modification of hydrogels for medical applications. These studies demonstrate the compound's utility in developing novel materials with potential medical uses (Aly & El-Mohdy, 2015).

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, which include 3-(1-butyl-1h-pyrazol-4-yl)propanoic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the compound is acting.

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Result of Action

Given that pyrazole derivatives can interact with multiple targets and affect various biological activities , it is likely that the compound would have diverse molecular and cellular effects.

Zukünftige Richtungen

The future directions for research on “3-(1-butyl-1H-pyrazol-4-yl)propanoic acid” would likely involve further exploration of its potential applications, particularly in the field of drug development. Pyrazole derivatives are known to have a wide range of biological activities, making them promising candidates for the development of new drugs .

Eigenschaften

IUPAC Name |

3-(1-butylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZKJGNWUBIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-butyl-1H-pyrazol-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1485133.png)

![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)

![(2E)-3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485137.png)

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)